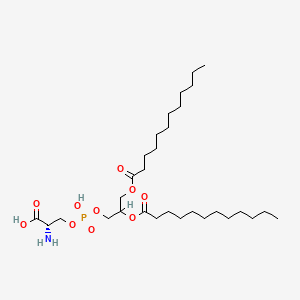
Dlpts
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dlpts, also known as this compound, is a useful research compound. Its molecular formula is C30H58NO10P and its molecular weight is 623.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound "Dlpts" appears to be associated with the Defense Language Proficiency Test (DLPT) rather than a specific chemical compound or material. This test is designed to assess the proficiency of individuals in various languages, particularly for military personnel. Below is a detailed exploration of its applications, focusing on its relevance in language assessment and educational contexts.
Key Features of DLPT
- Separate Testing : The DLPT consists of separate tests for listening and reading comprehension, allowing for flexibility in administration .
- Time Allocation : Each test is typically allotted three hours, with studies conducted to determine optimal timing based on examinee performance .
- Assessment Methodology : The DLPT employs both multiple-choice and constructed-response formats to gauge proficiency accurately .
Military Training and Operations
The primary application of the DLPT is within military training programs. It ensures that personnel possess the necessary language skills to operate effectively in diverse linguistic environments. Proficiency in foreign languages can enhance communication with local populations and improve operational effectiveness during missions.
Language Education Programs
DLPT results are utilized to tailor language education programs for military personnel. By identifying proficiency levels, educational institutions can design targeted curricula that address specific language skills needed for various roles within the military.
Career Advancement
Performance on the DLPT can significantly impact career progression within the military. Higher proficiency scores often correlate with greater opportunities for advancement, specialized assignments, and increased pay grades.
Research and Development
The data collected from DLPT assessments contribute to ongoing research in language acquisition and proficiency measurement. This research informs best practices in language training methodologies and enhances understanding of how individuals acquire foreign languages under different conditions.
Case Study 1: Implementation in Military Training
A study conducted at the Defense Language Institute Foreign Language Center highlighted how DLPT scores were used to assess the effectiveness of intensive language training programs. The findings indicated that students who engaged in immersive language experiences scored significantly higher on subsequent DLPT assessments compared to those who underwent traditional classroom instruction alone.
Case Study 2: Impact on Career Progression
An analysis of career trajectories among military linguists revealed that individuals who consistently achieved high scores on the DLPT were more likely to receive promotions and specialized assignments. This correlation underscores the test's role as a critical factor in professional advancement within military structures.
Propiedades
Número CAS |
2954-46-3 |
|---|---|
Fórmula molecular |
C30H58NO10P |
Peso molecular |
623.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[2,3-di(dodecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C30H58NO10P/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37)/t26?,27-/m0/s1 |
Clave InChI |
RHODCGQMKYNKED-GEVKEYJPSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC |
Sinónimos |
dilauroylphosphatidylserine DLPTS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















